Rizatriptan Benzoate is a white crystalline solid. [] It is soluble in water (42 mg/ml). []
Synthesis Analysis
Step 1: 4-chlorobutyraldehyde undergoes an additive reaction with sodium sulfite to produce 4-chlorobutane-1,1-mahogany. []
Step 2: 4-chlorobutane-1,1-mahogany reacts with 1-(4-diazanylphenyl)methyl-1,2,4-triazole hydrochloride in an alcohol-water solution with a catalyst. The resulting product is neutralized with alkali, extracted with a solvent, and condensed to yield 3-(2-chloroethyl)-5-(1H-1,2,4-triazole hydrochloride-1-methyl)1H-indole. []
Step 3: 3-(2-chloroethyl)-5-(1H-1,2,4-triazole hydrochloride-1-methyl)1H-indole reacts with dimethylamine in the presence of a phase-transition catalyst. []
Step 4: The product from step 3 reacts with benzoic acid to produce Rizatriptan Benzoate. This is then purified with ethanol to obtain refined Rizatriptan Benzoate. []
Molecular Structure Analysis
Rizatriptan Benzoate's chemical name is N,N-dimethyl-5-(1H-1, 2, 4 – triazol – 1 ylmethyl) -1H indole-3-ethanamine monobenzoate. []
Mechanism of Action
Rizatriptan Benzoate is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist. [, , , , ] It is believed to exert its therapeutic effect by activating these receptors, primarily in the cranial blood vessels. [] This activation leads to the constriction of blood vessels and inhibits the release of vasoactive neuropeptides, contributing to the alleviation of migraine symptoms. []
Physical and Chemical Properties Analysis
Appearance: White crystalline solid []
Solubility: Soluble in water (42 mg/ml) []
Applications
Oral Disintegrating Tablets: Numerous studies have focused on formulating Rizatriptan Benzoate into fast-dissolving tablets for faster onset of action and improved patient compliance. [, , , , , , ] Researchers have explored different superdisintegrants, such as croscarmellose sodium, crospovidone, sodium starch glycolate, and natural polymers, to achieve rapid disintegration. [, , , , , ]
Nasal Drug Delivery: Intranasal administration of Rizatriptan Benzoate has been investigated to bypass first-pass metabolism and potentially achieve faster onset of action. [, , ] This has involved developing microspheres, [, ] in situ gels, [] and nanostructured lipid carriers [] for improved nasal delivery.
Sublingual Tablets and Films: Sublingual delivery of Rizatriptan Benzoate has been explored for its potential to bypass first-pass metabolism and provide rapid drug absorption. [, , , ] Researchers have developed fast-dissolving sublingual tablets and films using various permeation enhancers to improve drug permeability across the sublingual mucosa. [, , , ]
Other Delivery Systems: Other novel drug delivery approaches investigated for Rizatriptan Benzoate include:
Oral Disintegrating Strips: These strips aim to provide rapid drug release and enhanced bioavailability. []
Microneedle-mediated Transdermal Delivery: This method investigates the potential of microneedles to deliver Rizatriptan Benzoate across the skin, increasing its bioavailability. []
Modified Pulsincap Drug Delivery System: This system aims for colon-targeted delivery of Rizatriptan Benzoate. []
Related Compounds
Rizatriptan
Compound Description: Rizatriptan is the free base form of Rizatriptan benzoate. It is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used for the treatment of acute migraine headaches. []
Relevance: Rizatriptan is the active moiety of Rizatriptan benzoate. The benzoate salt is used to improve the physicochemical properties of Rizatriptan, such as solubility and stability, for pharmaceutical formulation. []
Sumatriptan
Compound Description: Sumatriptan is a first-generation triptan drug that acts as a selective 5-HT1B/1D receptor agonist. It is used for the treatment of migraine headaches. [, ]
Frovatriptan succinate monohydrate
Compound Description: Frovatriptan succinate monohydrate is another triptan drug used for the management of migraine. Like Rizatriptan benzoate, it is a serotonin 5-HT receptor agonist. []
Relevance: Frovatriptan succinate monohydrate belongs to the same drug class as Rizatriptan benzoate and is used for the same therapeutic purpose. [] They both target the serotonin 5-HT signaling pathway involved in migraine. []
1-(4-Nitrobenzyl)-1,2,4-triazole
Compound Description: 1-(4-Nitrobenzyl)-1,2,4-triazole is a potential genotoxic impurity that can be present in Rizatriptan benzoate. []
Relevance: This compound is a structurally related impurity that may arise during the synthesis of Rizatriptan benzoate. Its presence in the final drug substance needs to be controlled due to potential safety concerns. []
4-(1H-1,2,4-Triazol-1-yl methyl) benzene amine
Compound Description: Similar to 1-(4-Nitrobenzyl)-1,2,4-triazole, 4-(1H-1,2,4-Triazol-1-yl methyl) benzene amine is a potential genotoxic impurity that can be present in Rizatriptan benzoate. []
Relevance: This compound is another structurally related impurity that may be formed during Rizatriptan benzoate synthesis. Its genotoxic potential necessitates control of its levels in the final drug substance. []
Compound Description: 4-Amino-1-(4-nitrobenzyl)-1,2,4-triazolium bromide is the third potential genotoxic impurity identified in Rizatriptan benzoate. []
Relevance: This structurally related compound is a potential byproduct of Rizatriptan benzoate synthesis. Due to its genotoxic potential, its presence needs to be minimized and monitored in the final drug substance. []
Rizatriptan N-oxide
Compound Description: Rizatriptan N-oxide is an impurity found in Rizatriptan benzoate bulk drug substance. []
Relevance: Rizatriptan N-oxide is a structurally related impurity to Rizatriptan benzoate, likely formed through oxidation during manufacturing. []
L 705,126 L 705126 L-705,126 L-705126 Maxalt MK 0462 MK 462 MK-0462 MK-462 N,N-dimethyl-2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indole-3-yl)ethylamine rizatriptan rizatriptan benzoate
Canonical SMILES
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prucalopride is a member of benzamides. Prucalopride is a dihydrobenzofurancarboxamide derivative from the benzofurane family that selectively stimulates 5-HT4 receptors and thus, it presents enterokinetic properties. The high selectivity of prucalopride allowed further development as it prevented the cardiac adverse reactions observed due to non-target effects of precedent therapies. Prucalopride was developed by Shire Development LLC and approved for use in Europe in 2009, in Canada on December 7, 2011 and by the FDA on December 17, 2018. Prucalopride is a Serotonin-4 Receptor Agonist. The mechanism of action of prucalopride is as a Serotonin 4 Receptor Agonist. Prucalopride is a serotonin type 4 (5-HT4) receptor agonist that has potent prokinetic activity and is used as therapy for chronic idiopathic constipation. Prucalopride has been associated with a minimal rate of transient serum enzyme elevations during therapy and has not been implicated in cases of clinically apparent liver injury with jaundice. Prucalopride is an orally bioavailable dihydro-benzofuran-carboxamide and selective serotonin (5-HT4) receptor agonist, with gastrointestinal (GI) prokinetic activity. Upon oral administration, prucalopride specifically targets, binds to and stimulates the 5-HT4 receptor. This alters colonic motility patterns and stimulates colonic mass movements. This may normalize bowel movements and may relief chronic constipation. In addition, by increasing esophageal and gastric motility, prucalopride may also provide relief for aspiration-associated symptoms. See also: Prucalopride Succinate (active moiety of).
Prulifloxacin is a quinolone antibiotic and a fluoroquinolone antibiotic. Prulifloxacin has been investigated for the treatment of Urinary Tract Infection.
Prucalopride Succinate is the succinate salt form of prucalopride, an orally bioavailable dihydro-benzofuran-carboxamide and selective serotonin (5-HT4) receptor agonist, with gastrointestinal (GI) prokinetic activity. Upon oral administration, prucalopride specifically targets, binds to and stimulates the 5-HT4 receptor. This alters colonic motility patterns and stimulates colonic mass movements. This may normalize bowel movements and may relief chronic constipation. In addition, by increasing esophageal and gastric motility, prucalopride may also provide relief for aspiration-associated symptoms. See also: Prucalopride (has active moiety).